[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine
Description
Properties
IUPAC Name |
[2-(2-fluorophenoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIPMVEMPNDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine typically involves the reaction of 2-fluorophenol with 4-chloropyridine under specific conditions to form the intermediate compound, which is then subjected to further reactions to obtain the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine can act as dual inhibitors of c-Met and VEGFR-2, both of which are critical in cancer progression. A study synthesized a series of 2-substituted-4-(2-fluorophenoxy)pyridine derivatives, with one compound showing IC50 values of 0.11 μM and 0.19 μM against c-Met and VEGFR-2, respectively . These findings suggest potential for these compounds in targeted cancer therapies.
Central Nervous System Disorders
The compound has been investigated for its effects on serotonin receptors, particularly the 5-HT1A receptor. Biased agonists derived from related structures have shown promise in treating CNS disorders associated with serotonergic dysregulation, such as depression and anxiety . The development of selective compounds can lead to better therapeutic profiles with reduced side effects.
Antitubercular Properties
Recent studies have highlighted the antitubercular activity of compounds related to [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine. For instance, a novel series of derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This positions these compounds as potential leads for the development of new antitubercular agents.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine derivatives. Variations in substituents on the pyridine ring significantly influence biological activity. For example, the introduction of different functional groups can enhance binding affinity to target receptors or improve metabolic stability .
Case Studies
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Position: The position of the phenoxy/methanamine groups on the pyridine ring significantly impacts biological activity. For example, [6-(4-fluorophenoxy)pyridin-2-yl]methanamine (2-position substitution) is a structural isomer of the target compound but may exhibit distinct binding properties due to altered spatial orientation .
Hydrophobicity : Cyclopentyloxy substitution in [2-(cyclopentyloxy)pyridin-4-yl]methanamine increases hydrophobicity, which may affect solubility and membrane permeability .
LOXL2 Inhibition
Pyridin-4-yl methanamine derivatives, such as compound 16 in , exhibit potent inhibition of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis and cancer metastasis. The target compound’s fluorophenoxy group may similarly enhance interactions with LOXL2’s active site, though direct data are lacking .
Allosteric Modulation
highlights methanamine-containing compounds (e.g., 9045 and 0801) as allosteric modulators of gonadotropin receptors.
Biological Activity
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine, with the CAS number 953886-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorophenoxy group and a methanamine moiety. The presence of the fluorine atom may enhance lipophilicity and influence biological interactions.
The biological activity of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. The fluorophenoxy group may facilitate binding to target proteins, potentially modulating their activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine. For instance, derivatives have shown promising results against various cancer cell lines:
These studies suggest that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various kinases. For example, some pyridine derivatives exhibit inhibitory effects on Aurora kinases, which are crucial in cell division and are often overexpressed in cancers:
Case Studies
- Anticancer Screening : A series of pyridine derivatives, including those related to [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine, were screened against multiple cancer cell lines. Results indicated significant cytotoxicity, particularly against colorectal cancer cells (HT29) and breast adenocarcinoma (MCF7) cells.
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives could activate apoptotic pathways while inhibiting anti-apoptotic proteins, suggesting a dual mechanism for inducing cell death in cancer cells.
Q & A
Q. Table 1: Example Reaction Conditions for Amination
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Intermediate | NH₃·H₂O | EtOH | 70 | 6 | 65 |
| Final Product | NaBH₄ | THF | 25 | 2 | 82 |
Q. Table 2: Key NMR Peaks (δ, ppm)
| Proton | Chemical Shift | Multiplicity | Assignment |
|---|---|---|---|
| Pyridine H-3 | 8.52 | d (J=5.6 Hz) | Pyridin-4-yl |
| Fluorophenoxy H-6 | 7.21 | dd (J=8.4, 2.0 Hz) | 2-Fluorophenoxy |
| Methanamine NH₂ | 1.75 | br s | -CH₂NH₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
